Cas no 89047-06-3 (Isoxazole, 3-(3-chlorophenyl)-)

Isoxazole, 3-(3-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Isoxazole, 3-(3-chlorophenyl)-
- 3-(3-chlorophenyl)-1,2-oxazole
- 3-(3-Chlorophenyl)isoxazole
- SCHEMBL18124118
- AKOS026734193
- 89047-06-3
- Z1751982658
- EN300-371884
- DTXSID60462943
-
- Inchi: InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H
- InChI Key: XDAQASRSEXIITC-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)Cl)C2=NOC=C2
Computed Properties
- Exact Mass: 179.0137915g/mol
- Monoisotopic Mass: 179.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.7
Isoxazole, 3-(3-chlorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-371884-10.0g |
3-(3-chlorophenyl)-1,2-oxazole |
89047-06-3 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
Enamine | EN300-371884-0.05g |
3-(3-chlorophenyl)-1,2-oxazole |
89047-06-3 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
Enamine | EN300-371884-5.0g |
3-(3-chlorophenyl)-1,2-oxazole |
89047-06-3 | 95% | 5.0g |
$2152.0 | 2023-07-06 | |
Enamine | EN300-371884-0.1g |
3-(3-chlorophenyl)-1,2-oxazole |
89047-06-3 | 95% | 0.1g |
$257.0 | 2023-07-06 | |
1PlusChem | 1P0043IP-1g |
Isoxazole, 3-(3-chlorophenyl)- |
89047-06-3 | 95% | 1g |
$974.00 | 2025-02-21 | |
1PlusChem | 1P0043IP-500mg |
Isoxazole, 3-(3-chlorophenyl)- |
89047-06-3 | 95% | 500mg |
$772.00 | 2025-02-21 | |
1PlusChem | 1P0043IP-2.5g |
Isoxazole, 3-(3-chlorophenyl)- |
89047-06-3 | 95% | 2.5g |
$1853.00 | 2025-02-21 | |
A2B Chem LLC | AB90385-10g |
Isoxazole, 3-(3-chlorophenyl)- |
89047-06-3 | 95% | 10g |
$3394.00 | 2024-04-19 | |
A2B Chem LLC | AB90385-50mg |
Isoxazole, 3-(3-chlorophenyl)- |
89047-06-3 | 95% | 50mg |
$219.00 | 2024-04-19 | |
1PlusChem | 1P0043IP-50mg |
Isoxazole, 3-(3-chlorophenyl)- |
89047-06-3 | 95% | 50mg |
$263.00 | 2025-02-21 |
Isoxazole, 3-(3-chlorophenyl)- Related Literature
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Additional information on Isoxazole, 3-(3-chlorophenyl)-
Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3): A Comprehensive Overview of Its Applications and Recent Research Findings
Isoxazole, 3-(3-chlorophenyl)-, identified by its Chemical Abstracts Service (CAS) number 89047-06-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoxazole class, which is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The presence of a chlorophenyl group at the 3-position of the isoxazole ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The isoxazole core is a privileged structure in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties. Compounds containing the isoxazole moiety have been explored for their potential in treating various diseases, including inflammation, cancer, and infectious diseases. The 3-(3-chlorophenyl)-isoxazole derivative, in particular, has shown promise in preclinical studies as a modulator of biological pathways relevant to human health.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on isoxazole derivatives. One of the most compelling areas of investigation has been their application as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. The 3-(3-chlorophenyl)-isoxazole scaffold has been found to interact with specific kinase domains, leading to the development of potent and selective inhibitors.
Recent studies have highlighted the biochemical activity of Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3) in modulating inflammatory responses. In particular, researchers have discovered that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that Isoxazole, 3-(3-chlorophenyl)- may have therapeutic potential in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest has been the antimicrobial properties of isoxazole derivatives. The 3-(3-chlorophenyl)-isoxazole moiety has been shown to disrupt bacterial cell membranes and inhibit key enzymatic processes essential for bacterial survival. This has led to investigations into its potential use as an antibiotic or an adjunct therapy to enhance the efficacy of existing antibiotics. Preliminary results indicate that Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3) exhibits promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The synthesis of Isoxazole, 3-(3-chlorophenyl)- involves multi-step organic reactions that typically begin with the formation of the isoxazole ring followed by functionalization at the 3-position with a chlorophenyl group. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently.
In terms of pharmacological profiling, Isoxazole, 3-(3-chlorophenyl)- has demonstrated favorable pharmacokinetic properties in preclinical models. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. Additionally, its interaction with biological targets suggests low toxicity profiles, making it an attractive candidate for further development.
The computational modeling of Isoxazole, 3-(3-chlorophenyl)- has provided valuable insights into its binding affinity and mechanism of action. Molecular docking studies have revealed that it interacts with specific residues within target proteins, leading to conformational changes that modulate biological activity. These findings have guided the optimization efforts aimed at enhancing potency and selectivity.
Future research directions for Isoxazole derivatives, including Isoxazole, 3-(3-chlorophenyl)-, include exploring their potential in combination therapies with existing drugs to overcome resistance mechanisms. Additionally, investigating their role in precision medicine approaches could lead to more targeted treatments for specific patient populations.
In conclusion, Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3) represents a promising scaffold for drug discovery with diverse applications in therapeutic areas such as anti-inflammatory and antimicrobial treatments. The unique structural features of this compound contribute to its multifaceted biological activities, making it a valuable asset in pharmaceutical research and development.
89047-06-3 (Isoxazole, 3-(3-chlorophenyl)-) Related Products
- 2229639-82-9(tert-butyl 3-(1-bromo-2-methylpropan-2-yl)morpholine-4-carboxylate)
- 2229634-54-0(5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine)
- 1537048-67-1(6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine)
- 2228742-14-9((2-methoxy-4-methylphenyl)methanethiol)
- 1416439-83-2(Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate)
- 2248210-08-2(Benzeneethanamine, 3-fluoro-β-methyl-, (βS)-)
- 1956341-35-7(N-Benzyl-2-methylpiperidin-4-one Hydrochloride)
- 2353409-95-5(TCO-PEG8-NHS ester)
- 1000339-89-8(3-{2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}benzaldehyde)
- 1955556-90-7(1,9-dioxaspiro5.5undecane-4-carboximidamide hydrochloride)




